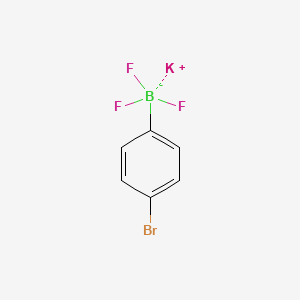

Potassium 4-bromophenyltrifluoroborate

描述

Historical Context and Evolution of Boron-Containing Reagents

The journey of boron in organic synthesis began with early explorations into boranes and boronic acids. While foundational reactions like hydroboration demonstrated the utility of carbon-boron bonds, the practical application of many early organoboron compounds was hampered by their sensitivity to air and moisture. youtube.com A significant leap forward came with the development of boronic acids (RB(OH)2), which offered improved stability and became the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. youtube.comyoutube.com However, issues with purification, storage, and a tendency for protodeboronation under certain conditions persisted. youtube.comnih.gov This quest for more robust reagents led to the development of potassium organotrifluoroborate salts ([RBF3]K). These crystalline solids are generally stable to both air and moisture, making them easy to handle and store for extended periods, representing a significant practical advancement over their predecessors. nih.gov

Significance of Organotrifluoroborates as Versatile Building Blocks

Potassium organotrifluoroborates have emerged as superior alternatives to boronic acids and esters for several reasons. Their remarkable stability simplifies experimental procedures and enhances reproducibility. nih.gov They are competent nucleophiles in a wide array of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. The byproducts generated from trifluoroborate reactions are typically water-soluble inorganic salts, which facilitates product purification. Furthermore, their solid, crystalline nature allows for precise measurement and handling, a notable advantage in both small-scale research and large-scale industrial applications.

Overview of Potassium 4-bromophenyltrifluoroborate within the Trifluoroborate Class

This compound is a prominent member of the aryltrifluoroborate family. Its structure is unique in that it is bifunctional: it possesses a nucleophilic aryltrifluoroborate moiety, primed for cross-coupling reactions, and an electrophilic C-Br bond on the same aromatic ring. This dual reactivity allows for sequential, site-selective functionalization. The trifluoroborate group can first participate in a C-C bond-forming reaction, and the bromo substituent can then be used in a subsequent transformation, such as another cross-coupling reaction. This makes it a highly valuable and strategic building block for the convergent synthesis of complex organic molecules.

属性

IUPAC Name |

potassium;(4-bromophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSKPQQWISZEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90635486 | |

| Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374564-35-9 | |

| Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium 4-bromophenyltrifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Potassium 4 Bromophenyltrifluoroborate

Direct Synthesis Approaches

Direct synthesis methods involve the formation of the carbon-boron bond and the trifluoroborate moiety in a direct or one-pot sequence from readily available precursors.

The direct borylation of aryl halides, such as 4-bromochlorobenzene or 1,4-dibromobenzene, provides a powerful route to the corresponding arylboronic acids or their derivatives, which can then be converted to potassium 4-bromophenyltrifluoroborate.

One notable approach is the nickel-catalyzed Miyaura borylation. This method has been shown to be effective for a wide range of aryl and heteroaryl halides using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the borylating agent. nih.gov While specific conditions for 4-bromophenyl halides leading directly to the trifluoroborate are part of broader methodologies, the general principle involves the in-situ formation of the boronic acid followed by conversion to the trifluoroborate salt. A combination of a nickel catalyst, such as NiCl₂(dppp), a ligand like PPh₃, and a base is typically employed. nih.gov These reactions can often be performed at room temperature, which is a significant advantage. researchgate.net

Transition-metal-free borylation of aryl bromides has also emerged as a viable and more environmentally friendly alternative. organic-chemistry.org This method utilizes bis-boronic acid (BBA) as a simple diboron (B99234) source and is conducted under mild conditions with a base like potassium tert-butoxide (t-BuOK) in a solvent such as methanol (B129727). The resulting arylboronic acids can be readily purified by conversion to their stable potassium trifluoroborate salts. organic-chemistry.org The mechanism is suggested to proceed via a radical pathway. organic-chemistry.org

Electrochemical synthesis offers another direct route from aryl bromides. This method involves the electrochemical reduction of the aryl bromide in the presence of a boron source like triisopropyl borate (B1201080). The process is efficient, occurs at room temperature, and provides the desired potassium aryltrifluoroborates in moderate to good yields in short reaction times. researchgate.net

Table 1: Comparison of Direct Synthesis Approaches from Aryl Halides

| Method | Catalyst/Reagent | Boron Source | Key Advantages |

| Nickel-Catalyzed Borylation | NiCl₂(dppp)/PPh₃ | Tetrahydroxydiboron | High functional group tolerance, room temperature conditions possible. nih.govresearchgate.net |

| Transition-Metal-Free Borylation | t-BuOK | Bis-boronic acid | Avoids transition-metal contamination, mild conditions. organic-chemistry.org |

| Electrochemical Synthesis | Mg⁰ (sacrificial anode) | Triisopropyl borate | Fast, efficient, room temperature, avoids toxic catalysts. researchgate.net |

Utilizing Boronates and Fluoride (B91410) Sources

The most common and straightforward method for the preparation of this compound is the reaction of 4-bromophenylboronic acid with a fluoride source. Potassium hydrogen fluoride (KHF₂) is the most widely used reagent for this transformation. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system, such as methanol/water or acetone/water. The product, being a salt, often precipitates from the reaction mixture and can be isolated by simple filtration, usually in high purity and yield. This method is highly reliable and scalable.

The general reaction is as follows:

4-BrC₆H₄B(OH)₂ + 2 KHF₂ → K[4-BrC₆H₄BF₃] + KF + 2 H₂O

This conversion is not limited to boronic acids; boronate esters, such as pinacol (B44631) esters, can also be converted to the corresponding trifluoroborates upon treatment with KHF₂. organic-chemistry.org

Table 2: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

| Starting Material | Reagent | Solvent | Typical Yield |

| 4-Bromophenylboronic acid | KHF₂ | Methanol/Water | High |

| Arylboronic acids (general) | KHF₂ | Acetone/Water | >90% |

| Arylboronate pinacol esters | KHF₂ | Methanol/Water | Good to Excellent |

Indirect Synthetic Routes

Indirect routes involve the transformation of a pre-existing organoboron compound into the desired this compound.

The term "hydrolysis" in the context of organotrifluoroborate synthesis is most relevant to the process of converting boronate esters to boronic acids, which are then subsequently treated with KHF₂ as described in section 2.1.2. The hydrolysis of the ester to the boronic acid can be a crucial step. bohrium.com

However, the hydrolysis of aryltrifluoroborates themselves is a key process in their application, particularly in Suzuki-Miyaura cross-coupling reactions, where they are converted in situ to more reactive boronic acids or related species. chemrxiv.orguvic.caed.ac.uk This hydrolysis is a complex process influenced by factors such as pH, temperature, and the specific substituents on the aryl ring. chemrxiv.orguvic.ca While this is typically a reaction of the product, understanding these hydrolysis dynamics is crucial for its effective use. The hydrolysis proceeds through a series of partially hydrolyzed species, such as [ArBF₂(OH)]⁻ and [ArBF(OH)₂]⁻. chemrxiv.org

A novel and efficient method for the synthesis of organotrifluoroborates is through salt metathesis. This approach involves the reaction of an organoboronic acid with a tetrafluoroborate (B81430) salt, such as sodium tetrafluoroborate (NaBF₄), in a suitable solvent like methanol. um.edu.mtnih.govresearchgate.net This reaction demonstrates the lability of the tetrafluoroborate anion, which is often considered a non-coordinating spectator anion, to act as a fluoride donor. um.edu.mtnih.govresearchgate.net

The reaction is believed to proceed through the exchange of fluoride and methoxy (B1213986) groups between the boron centers, leading to the formation of the thermodynamically stable organotrifluoroborate. researchgate.net This method is advantageous due to its rapid reaction times (often less than an hour) and simple workup procedures. nih.govresearchgate.net

Table 3: Salt Metathesis for Organotrifluoroborate Synthesis

| Boron Source | Fluoride Source | Solvent | Key Feature |

| Organoboronic acids | NaBF₄ | Methanol | Rapid fluoridation with a common "non-reactive" anion. um.edu.mtnih.govresearchgate.net |

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and related compounds to reduce their environmental footprint. nih.govbridgew.eduresearchgate.netnih.gov

Key green chemistry principles relevant to these syntheses include:

Prevention of Waste: One-pot syntheses, such as the direct conversion of aryl halides to trifluoroborates, minimize waste by reducing the number of isolation and purification steps. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. The conversion of boronic acids to trifluoroborates with KHF₂ is generally high in atom economy.

Less Hazardous Chemical Syntheses: The development of transition-metal-free borylation methods eliminates the need for potentially toxic and expensive heavy metal catalysts. organic-chemistry.orgyoutube.com Similarly, electrochemical methods avoid the use of hazardous reagents. researchgate.net

Safer Solvents and Auxiliaries: Research into performing borylation reactions in more environmentally benign solvents, such as water or ethanol, is an active area. A photoinduced, transition-metal-free borylation of aryl halides has been reported to proceed in an aqueous phase. rsc.org

Energy Efficiency: The development of synthetic methods that proceed at ambient temperature and pressure, such as some nickel-catalyzed and electrochemical borylations, reduces energy consumption. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While some methods are moving away from transition metals, the development of highly efficient and recyclable catalysts remains a key goal.

The electrochemical synthesis of potassium aryltrifluoroborates is a prime example of a greener approach, as it avoids bulk chemical reductants and often proceeds under mild conditions. researchgate.net

Solvent-Free Methodologies

Solvent-free synthesis, particularly through mechanochemistry, represents a green and efficient alternative to traditional solvent-based methods. This approach utilizes mechanical energy, such as ball milling, to initiate chemical reactions between solid-state reactants. While the direct mechanochemical synthesis of this compound is not extensively detailed in the reviewed literature, the principles of this methodology have been successfully applied to the synthesis of other complex molecules, suggesting its potential applicability.

Mechanochemical methods have been employed in the solvent-free preparation of high-temperature liquid crystals and fluorinated perovskites. researchgate.netmdpi.com In these processes, the reactants are milled together in a stainless steel vial, and the mechanical force induces the chemical transformation, often leading to high yields in significantly reduced reaction times. mdpi.com This technique avoids the use of potentially hazardous solvents, reduces waste, and can be more energy-efficient. researchgate.net

The hypothetical application of mechanochemistry to the synthesis of this compound would likely involve the milling of a suitable arylboron precursor, such as 4-bromophenylboronic acid, with a fluoride source like potassium hydrogen difluoride (KHF₂). The solid-state reaction would aim to directly form the desired trifluoroborate salt.

Electrochemical Synthesis Strategies

Electrochemical methods provide a powerful and often milder alternative for the synthesis of potassium aryltrifluoroborates. An efficient electrochemical process for the synthesis of potassium aryltrifluoroborates from the corresponding aryl bromides has been developed. researchgate.net This strategy involves the electrochemical reduction of the aryl bromide in the presence of a borate ester. acs.org

The synthesis of this compound via this method proceeds by the reduction of 4-bromobenzene in the presence of triisopropyl borate. A subsequent step involves the addition of potassium bifluoride to convert the intermediate arylboronic ester into the final potassium aryltrifluoroborate salt. acs.org This electrochemical approach is noted for its simplicity, speed, and efficiency, providing moderate to good yields at room temperature. researchgate.net The electronic properties of the substituents on the aryl bromide have been observed to have little effect on the reaction yield, indicating the versatility of this method. researchgate.net

| Parameter | Condition |

|---|---|

| Starting Material | 4-bromobenzene |

| Boron Source | Triisopropyl borate |

| Anode | Magnesium (sacrificial) |

| Solvent | Tetrahydrofuran (THF) |

| Fluorinating Agent | Potassium hydrogen difluoride (KHF₂) |

| Temperature | Room temperature |

Aqueous Reaction Conditions

The synthesis of potassium aryltrifluoroborates can also be effectively carried out in aqueous reaction media. A common and straightforward method involves the conversion of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂) in an aqueous solvent system.

This one-pot sequence is a widely used approach for preparing aryltrifluoroborates. acs.org For the synthesis of this compound, 4-bromophenylboronic acid would be treated with KHF₂. The boronic acid is efficiently converted in situ to the trifluoroborate salt. organic-chemistry.org This method is advantageous due to the stability of the resulting trifluoroborate salts and the often simple purification process.

| Parameter | Condition |

|---|---|

| Starting Material | 4-bromophenylboronic acid |

| Fluorinating Agent | Potassium hydrogen difluoride (KHF₂) |

| Solvent | Aqueous methanol or water |

| Reaction Type | Conversion of boronic acid to trifluoroborate |

Reactivity and Mechanistic Investigations in Organic Transformations

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of biaryl and other C-C coupled products, owing to its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov Potassium 4-bromophenyltrifluoroborate, as a stable and easily handled organoboron reagent, has proven to be an effective coupling partner in these transformations.

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov The use of potassium aryltrifluoroborates, such as the 4-bromo derivative, offers advantages over traditional boronic acids, including enhanced stability and ease of handling. nih.gov

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. nih.gov This cycle can be broken down into three primary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate, [Ar-Pd(II)-X]. nih.govntnu.no The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. ntnu.no

Transmetalation: Following oxidative addition, the transmetalation step occurs, wherein the organic group from the organoboron reagent is transferred to the palladium(II) center. In the case of this compound, this process is facilitated by a base. The base activates the trifluoroborate, making the aryl group more nucleophilic and capable of displacing the halide on the palladium complex. nih.gov This results in the formation of a diorganopalladium(II) intermediate, [Ar-Pd(II)-Ar']. The exact mechanism of transmetalation has been a subject of debate, with studies suggesting different pathways depending on the reaction conditions. nih.gov One proposed pathway involves the formation of a palladium hydroxido complex, which then reacts with the neutral organoboron species. nih.gov Another involves the direct reaction of the palladium halide complex with the activated boronate species. nih.gov

Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups on the diorganopalladium(II) intermediate couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. nih.gov This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The rate of reductive elimination can be influenced by the steric and electronic properties of the ligands attached to the palladium center. nih.gov

Palladium remains the most widely used and effective catalyst for Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates. nih.gov Various palladium sources can be employed, including Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. nih.govnih.gov The choice of palladium precursor and ligands is crucial for achieving high yields and good selectivity.

Palladium-catalyzed couplings of potassium aryltrifluoroborates with aryl and heteroaryl chlorides have been successfully achieved using specific ligands like S-Phos, resulting in good to excellent yields for a variety of substrates, including hindered biaryls. nih.gov Furthermore, general and efficient palladium catalyst systems have been developed for the coupling of potassium aryltrifluoroborates with aryl mesylates. nih.gov

| Entry | Aryltrifluoroborate | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Potassium Phenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 95 |

| 2 | Potassium 4-methoxyphenyltrifluoroborate | 2-Chlorotoluene | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 88 |

| 3 | Potassium 4-fluorophenyltrifluoroborate | 1-Bromonaphthalene | Pd(PPh₃)₄ | - | K₂CO₃ | DME/H₂O | 92 |

| 4 | This compound | Phenylboronic acid | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 85 |

While palladium catalysts are dominant, nickel-based systems have emerged as a more cost-effective and abundant alternative for Suzuki-Miyaura cross-coupling reactions. Nickel catalysts can effectively couple a range of substrates, including those that are challenging for palladium systems. The mechanism of nickel-catalyzed cross-coupling is believed to be similar to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, nickel catalysts can also participate in single-electron transfer (SET) pathways, leading to different reactivity profiles.

Research has shown that nickel catalysts, often in combination with specific ligands, can promote the coupling of aryltrifluoroborates with various organic halides. These reactions often require specific conditions to achieve high efficiency.

| Entry | Aryltrifluoroborate | Coupling Partner | Nickel Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Potassium Phenyltrifluoroborate | 4-Chlorotoluene | NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 82 |

| 2 | Potassium 4-methylphenyltrifluoroborate | 1-Bromo-4-fluorobenzene | Ni(cod)₂ | PCy₃ | NaOtBu | Toluene | 78 |

| 3 | This compound | 4-Vinylphenylboronic acid | NiCl₂(PCy₃)₂ | - | K₂CO₃ | DMF | 75 |

In the quest for more sustainable and economical catalytic systems, iron and copper have been investigated as alternatives to precious metals like palladium. princeton.edu Iron-catalyzed Suzuki-Miyaura cross-coupling is attractive due to the abundance and low toxicity of iron. princeton.edu However, these systems are generally less developed and can require harsher reaction conditions. princeton.edu The mechanism of iron-catalyzed cross-couplings can be complex, often involving radical pathways. rsc.org

Copper-catalyzed Suzuki-Miyaura reactions have also been explored, with some success in coupling arylboronate esters. organic-chemistry.org Mechanistic studies suggest that copper can facilitate the transmetalation step. organic-chemistry.org Copper(I) sources like CuI have been shown to be effective in certain systems. organic-chemistry.org While promising, the application of iron and copper catalysts to the Suzuki-Miyaura coupling of this compound is not as well-established as palladium or nickel catalysis.

The choice of ligand is paramount in transition metal-catalyzed cross-coupling reactions, as it profoundly influences the catalyst's stability, activity, and selectivity. nih.gov In the context of the Suzuki-Miyaura coupling of this compound, ligands play several critical roles:

Enhancing Catalyst Stability: Ligands stabilize the metal center, preventing aggregation into inactive metallic species.

Modulating Electronic Properties: Electron-donating ligands can increase the electron density on the metal center, which can facilitate the oxidative addition step. nih.gov

Controlling Steric Hindrance: Bulky ligands can promote reductive elimination by creating a sterically crowded environment around the metal center, while also potentially hindering side reactions. nih.gov

Improving Solubility: Ligands can enhance the solubility of the catalyst in the reaction medium.

A variety of phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized Buchwald-type biarylphosphine ligands (e.g., S-Phos, RuPhos), have been successfully employed in the Suzuki-Miyaura coupling of aryltrifluoroborates. nih.govnih.govnih.gov The optimal ligand often depends on the specific substrates and reaction conditions. For instance, sterically hindered and electron-rich phosphines have been shown to be particularly effective for challenging couplings, such as those involving aryl chlorides. nih.gov

Suzuki-Miyaura Cross-Coupling

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In the case of this compound, the bromine atom can potentially act as a leaving group. The trifluoroborate group is electron-withdrawing, which would activate the ring towards nucleophilic attack, particularly at the ortho and para positions. However, the reactivity of aryl bromides in SNAr reactions is generally lower than that of aryl fluorides or chlorides. masterorganicchemistry.comnih.govlibretexts.orgstackexchange.comnih.govlibretexts.org The success of an SNAr reaction on this substrate would depend on the strength of the nucleophile and the reaction conditions.

Carbocation Chemistry and Trifluoroborate Elimination

The trifluoroborate group can influence the electronic properties of the aromatic ring and potentially participate in reactions involving carbocation intermediates. While the direct elimination of the trifluoroborate group to form a phenyl cation is generally not a facile process under normal conditions, the possibility of carbocation formation at the carbon atom bearing the trifluoroborate moiety could be envisioned under specific circumstances, such as in the presence of strong acids or under photoredox catalysis. nih.govbohrium.comcas.cnpearson.com

In mass spectrometry, the fragmentation of this compound would likely involve the initial loss of the potassium ion, followed by fragmentation of the 4-bromophenyltrifluoroborate anion. wikipedia.orglibretexts.orgyoutube.comyoutube.comlibretexts.org Common fragmentation pathways could include the loss of fluoride (B91410) ions, the entire trifluoroborate group, or cleavage of the carbon-boron bond. The presence of the bromine atom would also lead to a characteristic isotopic pattern in the mass spectrum.

Radical Processes

Potassium organotrifluoroborates, including aryltrifluoroborates like this compound, have emerged as versatile precursors for the generation of carbon-centered radicals under oxidative conditions. nih.gov Their application in photoredox catalysis has significantly expanded the toolkit for forming carbon-carbon bonds through radical-radical coupling mechanisms. nih.govnih.gov

The generation of a radical species from a potassium organotrifluoroborate typically involves a single-electron transfer (SET) process initiated by a photocatalyst. In a common mechanistic pathway, a photocatalyst, such as 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene), is excited by visible light. nih.gov The excited-state photocatalyst is a potent oxidant capable of oxidizing the potassium organotrifluoroborate. This oxidation event leads to the formation of a transient carbon-centered radical and the reduced form of the photocatalyst. nih.gov

This process is illustrated in photoredox-catalyzed radical-radical coupling reactions. For instance, the coupling of benzylic potassium trifluoroborates with acyl azoliums is initiated by the excited photocatalyst oxidizing the trifluoroborate to generate a benzyl (B1604629) radical. nih.gov The resulting photocatalyst radical anion then reduces the acyl azolium to a persistent azolium radical. The two radical species can then combine to form a new carbon-carbon bond. nih.gov

Dual catalytic systems, such as those combining nickel and photoredox catalysis, also utilize organotrifluoroborates as radical precursors for the synthesis of complex molecules like ketones. nih.gov In these systems, the reaction pathway often involves oxidative addition to an electrophile, followed by radical capture through a single electron transmetalation from the boron-derived carbon radical, and finally, reductive elimination to yield the coupled product. nih.gov

Table 1: Components in a Representative Photoredox System for Radical Generation from Potassium Organotrifluoroborates

| Component | Role | Example |

| Organotrifluoroborate | Radical Precursor | Benzylic Potassium Trifluoroborate |

| Photocatalyst | Light-absorbing Oxidant | 4CzIPN |

| Second Reagent | Radical Precursor/Partner | Acyl Azolium |

| Light Source | Catalyst Excitation | Blue Light (LEDs) |

Functional Group Tolerance and Chemoselectivity

A significant advantage of potassium organotrifluoroborates in organic synthesis is their remarkable stability and high functional group tolerance, particularly in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.govnih.gov Their tetracoordinate boron center renders them more stable than their boronic acid counterparts, allowing them to endure a wide range of reaction conditions and the presence of various functional groups without degradation. nih.govnih.gov

Research has demonstrated that palladium-catalyzed cross-coupling reactions using potassium organotrifluoroborates proceed efficiently in the presence of numerous functional groups on the coupling partners. nih.gov This tolerance allows for the synthesis of complex, functionalized molecules in good to moderate yields. nih.gov The stability of these reagents means they are compatible with functionalities that might not be tolerated by more reactive organometallic reagents, such as trialkylboranes. nih.gov

The scope of functional group compatibility is broad. For example, in the Suzuki-Miyaura coupling of potassium vinyltrifluoroborate with aryl electrophiles, the reaction tolerates functional groups at various positions on the aromatic ring. nih.gov Successful couplings have been reported with substrates containing ketones (e.g., 4-bromoacetophenone), ethers (e.g., 4-chloroanisole), and nitriles (e.g., 4-chlorobenzonitrile). nih.govnih.govnih.gov This robustness makes organotrifluoroborates highly valuable for late-stage functionalization in complex syntheses. nih.gov

In terms of chemoselectivity, reactions involving potassium organotrifluoroborates can distinguish between different types of electrophiles. In palladium-catalyzed cross-coupling reactions, aryl bromides are generally more reactive than aryl chlorides. nih.gov While a wide array of aryl and heteroaryl bromides couple effectively, the success with aryl chlorides can be more substrate-dependent. Electron-poor aryl chlorides tend to couple more smoothly than electron-rich chlorides, which may react inefficiently or not at all under standard conditions. nih.gov This differential reactivity allows for selective transformations in molecules containing multiple halogen substituents.

Table 2: Examples of Tolerated Functional Groups in Suzuki-Miyaura Cross-Coupling Reactions with Organotrifluoroborates

| Functional Group | Substrate Example | Reference |

| Ketone | 4-Bromoacetophenone | nih.gov |

| Ether (Methoxy) | 4-Chloroanisole | nih.gov |

| Nitrile | 4-Chlorobenzonitrile | nih.gov |

| Ester | Not specified | nih.gov |

| Amide | Not specified | nih.gov |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organotrifluoroborates. Analysis of various nuclei, including ¹¹B, ¹⁹F, and ¹³C, offers a comprehensive picture of the molecule's electronic environment and structural integrity.

¹¹B NMR spectroscopy provides a direct method for observing the boron center, making it highly effective for monitoring reactions involving organotrifluoroborates. The chemical shift and signal multiplicity of the ¹¹B nucleus are sensitive to changes in its coordination environment. In situ monitoring of reactions where the trifluoroborate group is consumed or transformed can be achieved by tracking the disappearance of its characteristic ¹¹B resonance and the appearance of new signals corresponding to the boron-containing products. nih.gov

For potassium aryltrifluoroborates, the ¹¹B NMR signal typically appears as a quartet due to coupling with the three attached fluorine atoms (¹¹B-¹⁹F). nih.govresearchgate.net The resolution of this quartet can be enhanced by employing modified pulse sequences, which helps in overcoming the line broadening caused by the rapid relaxation of the quadrupolar ¹¹B nucleus. nih.govresearchgate.net This improved resolution allows for the clear observation of coupling constants, providing valuable data for tracking the conversion of the trifluoroborate salt during a chemical transformation. nih.gov

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Chemical Shift (δ) | ~3 ppm | Indicates a tetracoordinate boron environment. |

| Multiplicity | Quartet (q) | Confirms coupling to three equivalent fluorine atoms. |

| Coupling Constant (¹JB-F) | Observable with modified pulse sequences | Provides structural information and confirms the B-F bonds. |

¹⁹F NMR spectroscopy is particularly well-suited for analyzing potassium organotrifluoroborates due to the high natural abundance and sensitivity of the ¹⁹F nucleus. nih.gov The technique offers a wide chemical shift dispersion, which minimizes signal overlap and provides high-resolution data. acgpubs.org

For mechanistic studies, the ¹⁹F chemical shift is highly sensitive to the electronic environment of the aryl ring and the boron center. Changes in substituents on the aromatic ring or interactions with other species in solution can be readily detected. For aryltrifluoroborates, the ¹⁹F signals typically appear in a range of -129 to -141 ppm. researchgate.net

Furthermore, ¹⁹F NMR is a powerful tool for quantitative analysis (qNMR). acgpubs.orgrsc.org Due to the often-uncluttered spectral region where the -BF₃ signal appears, accurate quantification of Potassium 4-bromophenyltrifluoroborate in a mixture can be performed using an internal standard. The wide chemical shift range allows for clear separation of the analyte signal from those of other fluorinated compounds, enabling precise integration and concentration determination. acgpubs.org This is crucial for purity assessment and for tracking reaction kinetics. nih.gov

| Parameter | Typical Value/Observation | Application |

|---|---|---|

| Chemical Shift (δ) | -129 to -141 ppm | Structural characterization and mechanistic studies. |

| Signal Integrity | Sharp, well-resolved signals | Accurate quantification (qNMR) and purity analysis. |

| Coupling | Coupling to ¹¹B may be observed | Confirms the structure of the trifluoroborate group. |

¹³C NMR spectroscopy complements ¹H, ¹¹B, and ¹⁹F data by providing a map of the carbon skeleton. In the spectrum of this compound, distinct signals are expected for each of the chemically non-equivalent carbon atoms in the 4-bromophenyl group.

A key feature in the ¹³C NMR spectrum of aryltrifluoroborates is the signal for the carbon atom directly bonded to the boron (C1). This resonance is often broad and can be difficult to detect due to the quadrupolar relaxation effects of the adjacent ¹¹B nucleus. nih.govresearchgate.net However, its observation provides direct evidence for the carbon-boron bond. The chemical shifts of the other aromatic carbons (C2, C3, and C4) are influenced by the electronic effects of both the bromine atom and the trifluoroborate group, providing a complete picture for structural confirmation.

| Carbon Atom | Expected Chemical Shift Range (ppm) | Signal Characteristics |

|---|---|---|

| C-B (ipso-carbon) | Variable | Often broad and of low intensity. |

| C-Br (para-carbon) | ~115-125 | Sharp signal. |

| Aromatic CH (ortho to B) | ~130-140 | Sharp signal. |

| Aromatic CH (meta to B) | ~125-135 | Sharp signal. |

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for confirming the molecular weight and elemental composition of the 4-bromophenyltrifluoroborate anion.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of ionic compounds like this compound with minimal fragmentation. wikipedia.org For this compound, analysis is typically performed in the negative ion mode, which directly detects the 4-bromophenyltrifluoroborate anion, [C₆H₄BBrF₃]⁻. nih.govacs.org

High-resolution ESI-MS provides an accurate mass measurement of the anion, which can be used to confirm its elemental formula. nih.govacs.org The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive doublet of peaks separated by approximately 2 m/z units, providing unambiguous confirmation of the presence of a single bromine atom in the ion.

| Adduct/Ion | Predicted m/z (Monoisotopic) | Ionization Mode |

|---|---|---|

| [M]⁻ (for ⁷⁹Br) | 221.94687 | Negative |

| [M]⁻ (for ⁸¹Br) | 223.94482 | Negative |

Data sourced from predicted values. uni.lu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org Studies on a range of potassium aryltrifluoroborate salts have revealed common structural motifs. acs.org These compounds typically form layered crystal structures where sheets of the aryltrifluoroborate anions are separated by layers of potassium cations. acs.org

| Parameter | Typical Value/Observation | Structural Significance |

|---|---|---|

| Boron Geometry | Distorted Tetrahedral | Confirms the sp³ hybridization of the boron center. |

| B-C Bond Length | ~1.60 - 1.63 Å | Defines the linkage to the aryl group. |

| B-F Bond Length | ~1.39 - 1.44 Å | Characterizes the trifluoroborate moiety. |

| K⁺ Coordination | Typically coordinated by 8 fluorine atoms (KF₈) | Describes the ionic interactions holding the lattice together. |

| Crystal Packing | Layered structure of cations and anions | Explains the solid-state morphology and properties. |

Data based on related potassium aryltrifluoroborate structures. acs.orgnih.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling serve as powerful tools to elucidate the intricate details of reaction mechanisms, transition state geometries, and electronic properties of molecules, providing insights that are often difficult to obtain through experimental methods alone. For this compound, these computational approaches are particularly valuable in understanding its reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a good balance between accuracy and computational cost.

Theoretical calculations can map out the potential energy surface of a reaction, identifying the most probable mechanistic pathways. In the context of the Suzuki-Miyaura cross-coupling reaction involving this compound, computational studies would typically investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst. DFT calculations can model the interaction of this compound with the palladium catalyst at each stage. One of the critical steps investigated is the transmetalation step, where the aryl group is transferred from the boron atom to the palladium center. Computational models suggest that for organotrifluoroborates, this step is often the rate-determining step and can proceed through different pathways depending on the reaction conditions, particularly the nature of the base and solvent.

For aryltrifluoroborates, it is understood that the tetracoordinate boron species is less prone to protodeboronation, enhancing its stability. However, for transmetalation to occur, the inert trifluoroborate anion must be activated. Computational studies on analogous systems suggest that the presence of a base, such as a hydroxide (B78521) or carbonate, is crucial. The calculations can model the interaction of the base with the trifluoroborate, potentially leading to a more reactive tricoordinate boronic acid or a boronate species. The energy barriers for these different activation pathways can be calculated to determine the most favorable route.

A hypothetical reaction pathway for the transmetalation step, based on general computational studies of aryltrifluoroborates, is presented below:

| Step | Description | Calculated Energy Change (Hypothetical) |

| 1 | Coordination of the base to the palladium complex. | ΔE = -5 kcal/mol |

| 2 | Reaction of the aryltrifluoroborate with the base to form an intermediate. | ΔE = +10 kcal/mol |

| 3 | Transfer of the aryl group from boron to palladium via a transition state. | Activation Energy = +15 kcal/mol |

| 4 | Formation of the diorganopalladium(II) complex. | ΔE = -20 kcal/mol |

This table is illustrative and based on general findings for similar reactions, not on specific calculations for this compound.

The identification and characterization of transition states are fundamental to understanding reaction kinetics. Transition state analysis provides information about the geometry and energy of the highest point along the reaction coordinate, which corresponds to the activation energy of the reaction.

In the context of a Suzuki-Miyaura reaction with this compound, computational chemists would locate the transition state structures for the key steps, particularly the transmetalation. For aryltrifluoroborates, the transition state for the aryl transfer to the palladium center is of significant interest. DFT calculations can predict the bond lengths and angles of this transient species. For instance, the calculations would likely show a transition state where the carbon atom of the 4-bromophenyl group is partially bonded to both the boron and the palladium atoms.

Vibrational frequency analysis is a key component of transition state confirmation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

Electronic structure investigations provide a deeper understanding of the bonding, charge distribution, and molecular orbitals of this compound and its intermediates in a reaction. Methods like Natural Bond Orbital (NBO) analysis can be used to determine the charge distribution on the atoms, revealing the electrophilic and nucleophilic sites within the molecule.

For the 4-bromophenyltrifluoroborate anion, the electron-withdrawing nature of the bromine atom and the fluorine atoms influences the electronic properties of the phenyl ring and the boron atom. Computational analysis can quantify this effect.

Frontier Molecular Orbital (FMO) theory is another powerful tool used in these investigations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. In a cross-coupling reaction, the HOMO of the nucleophilic partner (the organoboron compound) and the LUMO of the electrophilic partner (the organohalide-palladium complex) are of primary importance.

DFT calculations can visualize the HOMO and LUMO of the 4-bromophenyltrifluoroborate anion. The HOMO is likely to be localized on the phenyl ring, indicating that this is the site of nucleophilic attack. The energy of the HOMO is related to the ionization potential and is an indicator of the nucleophilicity of the molecule. A higher HOMO energy generally corresponds to a more reactive nucleophile. The LUMO, on the other hand, indicates the sites susceptible to nucleophilic attack.

Applications in Complex Molecule Synthesis

Building Blocks for Biaryl Compounds

The synthesis of biaryl and polyaryl structures is fundamental in medicinal chemistry and materials science, and Potassium 4-bromophenyltrifluoroborate is an effective reagent for this purpose, primarily through the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

In one notable application, the compound was used in the synthesis of functionalized indole-3-glyoxyl biphenyl (B1667301) tyrosines, which were investigated for their antimalarial properties. The Suzuki-Miyaura reaction successfully coupled this compound with an indole-3-glyoxyl tyrosine derivative. The reaction was carried out using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and cesium carbonate (Cs₂CO₃) as the base.

| Coupling Partner | Catalyst System | Conditions | Product Type | Yield |

| Indole-3-glyoxyl tyrosine | Pd(OAc)₂, Cs₂CO₃ | 60°C | Biphenyl tyrosine derivative | Not specified |

| Arylboronic acid, then Aryl bromide | Ligand-free Pd | 70°C, then 110°C | Unsymmetrical meta-terphenyl | 47-76% |

Introduction of Phenyl and Trifluoroborate Moieties

This compound serves as an efficient source for introducing the 4-bromophenyl group into organic molecules. In transition metal-catalyzed cross-coupling reactions, the trifluoroborate moiety ([BF₃]⁻) functions as a stable, yet reactive, handle that facilitates the crucial transmetalation step in the catalytic cycle.

During the Suzuki-Miyaura reaction, the organotrifluoroborate is activated by a base (e.g., a carbonate or hydroxide). This activation is believed to generate a more reactive organoboronate species, which then transfers its organic group (the 4-bromophenyl moiety) to the palladium center. Following reductive elimination, the new carbon-carbon bond is formed, and the boron-containing species is released as a byproduct. The trifluoroborate group itself is not incorporated into the final product but is essential for the stability and reactivity of the reagent.

While the primary function is the transfer of the aryl group, the bromine atom on the phenyl ring offers a site for further functionalization. This dual reactivity—a stable coupling partner that carries a handle for subsequent reactions—makes it a highly strategic building block in multi-step syntheses.

Synthesis of Fluorinated Organic Compounds

While this compound is itself a fluorinated compound due to the trifluoroborate moiety, its application as a reagent for the synthesis of other fluorinated organic compounds is not a prominent feature in the scientific literature. Its utility is overwhelmingly documented as a precursor for the 4-bromophenyl group in carbon-carbon bond-forming reactions, where the trifluoroborate group acts as a leaving group.

Formation of Carbon-Carbon Bonds in Diverse Molecular Scaffolds

The utility of this compound extends beyond simple biaryl synthesis to the construction of a wide variety of complex and functionally diverse molecular scaffolds. Its participation in different types of catalytic reactions highlights its versatility.

Rhodium-Catalyzed Conjugate Addition: In a rhodium-catalyzed 1,4-addition reaction, this compound has been shown to add to sterically hindered α,β-unsaturated ketones. This reaction forms a new carbon-carbon bond at the β-position of the ketone, creating a highly functionalized product that retains the bromine atom for potential subsequent cross-coupling reactions. usf.edu

Synthesis of Oxindoles: The compound has been employed in the rhodium-catalyzed synthesis of 3-monosubstituted oxindoles from o-bromoaniline derived acrylamides. qiaosun.net This transformation involves an intramolecular cyclization process where the 4-bromophenyl group is added, leading to the formation of the core oxindole (B195798) structure, a prevalent scaffold in many biologically active compounds. An 82% yield was reported for the formation of a specific indolinone derivative using this method. qiaosun.net

Sonogashira-Type Coupling for Nucleoside Analogues: In the synthesis of functionalized adenosine (B11128) analogues, this compound was used in a palladium-catalyzed coupling reaction with a terminal alkyne, 4-ethynylanisole. This Sonogashira-type reaction, which forms a C(sp²)-C(sp) bond, was conducted using a Pd(OAc)₂ catalyst with an XPhos ligand, demonstrating the reagent's compatibility with diverse coupling partners beyond aryl halides. lookchem.comwhiterose.ac.uk

These examples showcase the broad applicability of this compound in forming C-C bonds to create varied and complex molecular structures, as detailed in the following table.

| Reaction Type | Catalyst System | Coupling Partner | Resulting Scaffold |

| Rhodium-Catalyzed 1,4-Addition | [RhOH(cod)]₂ | α,β-Unsaturated Ketone | Functionalized Ketone |

| Rhodium-Catalyzed Cyclization | Rhodium complex | o-Bromoaniline derived acrylamide | 3-Substituted Oxindole |

| Sonogashira-Type Coupling | Pd(OAc)₂, XPhos | 4-Ethynylanisole (alkyne) | Aryl-alkyne (Nucleoside analogue precursor) |

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems

While palladium catalysts have been instrumental in the application of aryltrifluoroborates, the field is actively moving towards more sustainable and economical alternatives. Research is focused on developing new catalytic systems that not only reduce reliance on precious metals but also offer unique reactivity and selectivity.

Organocatalysis in Trifluoroborate Chemistry

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for activating trifluoroborate salts. This approach avoids the cost and potential toxicity associated with metal catalysts. Research has demonstrated the feasibility of organocatalytic vinyl and Friedel-Crafts alkylations using trifluoroborate salts, expanding their utility beyond traditional cross-coupling reactions. nih.gov These methods offer new pathways for forming carbon-carbon bonds under mild conditions.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under exceptionally mild conditions. acs.orgmdpi.com Potassium trifluoroborates are excellent precursors for carbon-centered radicals through single-electron transfer processes. nih.govresearchgate.net This strategy has been applied in various transformations, including radical substitution and conjugate addition reactions. nih.govresearchgate.net

Recent studies have focused on using inexpensive organic dyes, such as eosin (B541160) Y, and acridinium (B8443388) salts as alternatives to costly iridium and ruthenium-based photocatalysts. acs.org While the oxidation of aryltrifluoroborates can sometimes lead to undesired side reactions like protodeboronation, the development of dual catalytic systems, combining photoredox with nickel catalysis, has shown great promise for forging Csp³–Csp² bonds. acs.orgnih.gov

Below is a table summarizing representative photoredox catalytic systems used with trifluoroborate reagents.

| Catalyst Type | Example Catalyst | Reaction Type | Notes |

| Metal-Based | Ruthenium(II) polypyridine complexes | Radical Reactions | Effective but relies on a precious metal. acs.org |

| Organic Dye | Eosin Y | α-Alkenylation | Inexpensive and sustainable alternative to iridium catalysts. acs.org |

| Acridinium Salt | 9-mesityl-10-methylacridinium perchlorate | Cyanation | Facilitates nitrile formation from alkyltrifluoroborates. acs.org |

| Dual Catalysis | Nickel complex with a photocatalyst | Csp³–Csp² Cross-Coupling | Overcomes limitations of traditional transmetalation steps. nih.gov |

Expanding Reaction Scope and Selectivity

A primary goal of ongoing research is to broaden the range of reactions in which potassium 4-bromophenyltrifluoroborate and related compounds can participate. This involves developing methods for new types of bond formations and improving selectivity in complex molecular settings. The stability of organotrifluoroborates makes them ideal partners in a variety of synthetic transformations beyond standard Suzuki-Miyaura couplings. researchgate.net

Recent advancements include ether-forming cross-coupling reactions with acetals, where the choice of leaving group significantly improves reaction speed and allows for the use of electron-deficient aryltrifluoroborates. nih.gov The development of highly active catalyst systems, often featuring sterically bulky and electron-rich phosphine (B1218219) ligands, has enabled the efficient coupling of a wide array of heteroaryltrifluoroborates with various aryl halides. scispace.com Research also continues into the use of β-trifluoroborato amides as effective partners in couplings with inexpensive aryl chlorides, further expanding the synthetic toolbox. nih.gov

Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved scalability, and greater consistency. acsgcipr.org The Suzuki-Miyaura reaction, a cornerstone application for this compound, is well-suited for adaptation to flow systems. acsgcipr.orgacs.org

Flow processes have been successfully developed for the synthesis of key precursors like potassium bromomethyltrifluoroborate on a multi-kilogram scale, which would be challenging in a batch setup due to the highly exothermic nature of the reaction. researchgate.net The use of immobilized palladium catalysts on solid supports is common in flow chemistry, facilitating catalyst reuse and simplifying product purification. acs.org Recent innovations include the use of continuous stirred-tank reactors (CSTRs) to handle slurries of heterogeneous catalysts, enabling Suzuki-Miyaura couplings in environmentally friendly aqueous media with very low levels of palladium. nsf.gov

The table below highlights the advantages of flow chemistry for reactions involving trifluoroborate precursors.

| Feature | Advantage in Flow Chemistry | Example Application |

| Safety | Better control over exothermic reactions due to small reactor volumes. | Synthesis of potassium bromomethyltrifluoroborate. researchgate.net |

| Scalability | Production can be easily scaled by extending run time. | Multi-kilogram production of Suzuki-Miyaura reagents. researchgate.net |

| Efficiency | Improved heat and mass transfer leads to faster reactions and higher yields. | Rapid ligandless Suzuki-Miyaura couplings. nsf.gov |

| Sustainability | Enables catalyst recycling and can be adapted for greener solvents like water. | Aqueous couplings using heterogeneous nanoparticle catalysts. nsf.gov |

Bio-conjugation and Chemical Biology Applications

The unique properties of organoboron compounds, including their stability and biocompatibility, have made them attractive candidates for applications in chemical biology and bioconjugation. researchgate.net Bioconjugation, the process of linking molecules to biomolecules like proteins, is crucial for developing advanced therapeutics, diagnostic tools, and for studying biological processes. mdpi.com

Potassium acyltrifluoroborates (KATs), which are structurally related to aryltrifluoroborates, have been successfully used in "KAT ligation" to form amide bonds with hydroxylamines under aqueous conditions. ethz.ch This reaction has been applied to protein modification and the chemical synthesis of proteins. ethz.ch The inherent stability and chemoselectivity of organotrifluoroborates make them promising reagents for developing new methods to label and modify biological molecules in their native environments. researchgate.net The development of such water-based chemical approaches is a key step toward modifying native amino acids, peptides, and proteins for a wide range of biological applications. researchgate.net

常见问题

Q. What are the standard procedures for synthesizing Potassium 4-bromophenyltrifluoroborate, and how is purity confirmed?

Methodological Answer: Synthesis typically involves transmetallation or halogen exchange reactions. For example, Molander and Cavalcanti (2011) synthesized the compound via oxidation of organotrifluoroborates using Oxone, achieving 98% yield in 2 minutes . Purification often employs flash chromatography (e.g., silica gel with petroleum ether) . Purity confirmation requires:

Q. How does the solubility of this compound influence solvent selection in cross-coupling reactions?

Methodological Answer: The compound is sparingly soluble in cold ethanol or water but dissolves better in polar aprotic solvents (e.g., DMF, THF) due to its ionic trifluoroborate group. Key considerations:

- Reaction Compatibility : Use ethanol/water mixtures (e.g., 5 mL/5 mL) for Suzuki-Miyaura reactions to balance solubility and reactivity .

- Temperature Effects : Heating may improve solubility but risks boronate decomposition. Monitor via TLC .

- Additives : KCO or CsCO enhances solubility in aqueous phases by ion exchange .

Advanced Research Questions

Q. How can Suzuki-Miyaura reactions involving this compound and aryl chlorides be optimized for unsymmetrical terphenyl synthesis?

Methodological Answer: Optimization strategies include:

- Catalyst Selection : Pd(OAc) (1 mol%) with ligand-free conditions minimizes side reactions .

- Sequential Reactivity : Perform temperature-controlled one-pot reactions. Example protocol:

- React with phenylboronic acid at 25°C for 0.5 hours.

- Add 4-bromoaniline and stir for 3.5 hours to achieve 68% yield .

- Base Choice : KCO (2.0 equiv) in EtOH/HO improves coupling efficiency .

- Air Tolerance : Conduct reactions under air to simplify setup without compromising yield .

Q. How should intermediates be handled in multi-step syntheses using this compound?

Methodological Answer:

Q. How can researchers reconcile discrepancies in reported yields (e.g., 98% vs. lower values) for oxidation reactions?

Methodological Answer: Key variables to investigate:

- Oxidant Stoichiometry : Excess Oxone (2.0 equiv) ensures complete conversion .

- Reaction Time : Extend beyond 2 minutes if using less active substrates .

- Workup Procedures : Ensure thorough extraction (e.g., brine washes) to recover product .

- Catalyst Deactivation : Test for Pd leaching via ICP-MS if yields drop below 90% .

Data Analysis and Experimental Design

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

Methodological Answer:

Q. How do physico-chemical properties (e.g., TPSA, molar refractivity) guide reaction planning?

Methodological Answer:

- Topological Polar Surface Area (TPSA) : Low TPSA (0.0 Ų) predicts poor solubility in polar solvents; use DMF or THF for homogeneous reactions .

- Molar Refractivity (42.85) : Correlates with electronic effects; adjust electrophile reactivity in cross-couplings .

- LogP Estimation : Predict partition coefficients to optimize extraction protocols .

Safety and Handling

Q. What advanced safety protocols are recommended for large-scale reactions involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。